Patuletin belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, patuletin is considered to be a flavonoid lipid molecule. Patuletin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, patuletin is primarily located in the cytoplasm. Patuletin can be biosynthesized from quercetagetin. Outside of the human body, patuletin can be found in german camomile, herbs and spices, and spinach. This makes patuletin a potential biomarker for the consumption of these food products.
Patuletin is a trimethoxyflavone that is quercetagetin methylated at position 6. It has a role as a metabolite, an antioxidant, an analgesic, an EC 1.1.1.21 (aldehyde reductase) inhibitor and a lipoxygenase inhibitor. It is a member of flavonols, a pentahydroxyflavone and a monomethoxyflavone. It derives from a quercetagetin.
Patuletin
CAS No.: 519-96-0
Cat. No.: VC21327028
Molecular Formula: C16H12O8
Molecular Weight: 332.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 519-96-0 |
---|---|
Molecular Formula | C16H12O8 |
Molecular Weight | 332.26 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxychromen-4-one |
Standard InChI | InChI=1S/C16H12O8/c1-23-16-9(19)5-10-11(13(16)21)12(20)14(22)15(24-10)6-2-3-7(17)8(18)4-6/h2-5,17-19,21-22H,1H3 |
Standard InChI Key | JMIFIYIEXODVTO-UHFFFAOYSA-N |
SMILES | COC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O |
Canonical SMILES | COC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O |
Melting Point | 262-264°C |
Chemical Structure and Properties
Patuletin (C₁₆H₁₂O₈) is a trimethoxyflavone, structurally characterized by a flavone backbone with methoxy and hydroxyl substituents. Key structural features include:
Structural Similarities and Derivatives
Patuletin exhibits notable structural resemblance to co-crystallized ligands of key enzymes, such as B70 (CrtM ligand) and F86 (RdRp ligand) . These similarities underpin its potential for enzyme inhibition. Its glycosylated derivative, Patuletin 7-galactoside (C₂₂H₂₂O₁₃), features a galactose moiety at the C7 position, enhancing solubility while retaining core flavone characteristics .
Property | Patuletin | Patuletin 7-Galactoside |
---|---|---|
Molecular formula | C₁₆H₁₂O₈ | C₂₂H₂₂O₁₃ |
Molecular weight | 332.26 g/mol | 494.40 g/mol |
Key substituents | Methoxy, hydroxyl | Methoxy, hydroxyl, galactose |
Topological polar surface area | N/A | 216.00 Ų |
Biological Activities and Research Findings
Anti-Virulence Properties Against Staphylococcus aureus
Patuletin demonstrates potent inhibition of S. aureus virulence factors, even at sub-inhibitory concentrations:
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Biofilm reduction: 27% and 23% inhibition in strains SA25923 and SA1, respectively, at 1/4 MIC
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Staphyloxanthin suppression: 53% and 46% reduction in SA25923 and SA1, respectively, via CrtM inhibition
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α-Hemolysin modulation: Indirectly reduced through attenuation of virulence gene expression
Mechanisms of Action
Patuletin targets CrtM, a key enzyme in staphyloxanthin biosynthesis, through:
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Structural mimicry: High 3D-flexible alignment with B70 (CrtM ligand)
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Molecular docking: Binding energy of −20.95 kcal/mol, comparable to B70
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Stability validation: 200 ns molecular dynamics simulations confirm stable Patuletin-CrtM interactions
Pharmacological and ADMET Properties
Predicted Targets and Bioactivity
Patuletin’s predicted targets include:
Target (CHEMBL ID) | Protein Name | Probability (%) |
---|---|---|
CHEMBL5619 | DNA-(apurinic site) lyase | 99.68 |
CHEMBL2635 | Dual specificity phosphatase 3 | 95.80 |
CHEMBL1806 | DNA topoisomerase II alpha | 95.49 |
Data sourced from Super-PRED predictions
ADMET Characteristics
Key physicochemical properties influence its bioavailability:
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Topological polar surface area: 216.00 Ų (enhances aqueous solubility)
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Metabolic stability: Unquantified, but flavonoid backbone suggests susceptibility to CYP450-mediated oxidation
Natural Occurrence and Derivatives
Natural Sources
Patuletin is isolated from:
Glycosylated Derivatives
Patuletin 7-galactoside, identified in Tagetes species, features:
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Galactose addition: Enhances water solubility for potential prodrug applications
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Structural complexity: Increased molecular weight (494.40 g/mol vs. 332.26 g/mol)
Therapeutic Implications and Future Directions
Antibiotic Synergy and Anti-Resistance Strategies
Patuletin’s sub-inhibitory efficacy suggests utility in combination therapies:
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Antibiotic adjuvant: Reduces biofilm formation and virulence factor production, enhancing antibiotic penetration
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Targeted intervention: Direct inhibition of CrtM and RdRp bypasses traditional antibiotic resistance mechanisms
Research Gaps and Future Studies
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